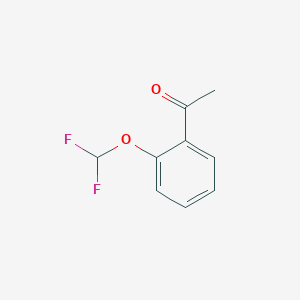

2'-(Difluoromethoxy)acetophenone

説明

Contextualization of Fluorinated Acetophenones in Organic and Medicinal Chemistry Research

Acetophenones, in general, are a class of naturally occurring and synthetic organic compounds that serve as important intermediates in the synthesis of various natural products, pharmaceuticals, and materials. acs.orgkib.ac.cnnih.govresearchgate.netmdpi.com The incorporation of fluorine into the acetophenone (B1666503) scaffold can dramatically alter the parent molecule's physical, chemical, and biological properties. worktribe.com

Fluorinated acetophenones are widely utilized as versatile building blocks in organic synthesis. worktribe.comchemicalbook.commdpi.com They are precursors to a wide range of derivatives, including fluoro-ketoesters and fluoro-pyran-4-ones. worktribe.com For instance, 4'-fluoroacetophenone (B120862) is a known intermediate in the preparation of various pharmaceuticals and agricultural products. chemicalbook.comprepchem.com The synthesis of such compounds is well-established, often involving Friedel-Crafts acylation or related methods. prepchem.comgoogle.com

In medicinal chemistry, the introduction of fluorine can influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.net A study on 2'-fluoro-substituted acetophenone derivatives revealed a strong preference for the s-trans conformation, where the fluorine and the carbonyl oxygen are positioned away from each other. acs.org This conformational control, dictated by the fluorine atom, is a crucial aspect in the rational design of new drugs. acs.org

Significance of Difluoromethoxy Moieties in Molecular Design for Research Applications

The difluoromethoxy group (-OCF₂H) is a privileged structural motif in medicinal chemistry, often employed to fine-tune the properties of bioactive molecules. researchgate.net It is considered a bioisostere of other functional groups, such as methoxy (B1213986) (-OCH₃) or hydroxyl (-OH) groups, but with distinct advantages.

One of the key features of the difluoromethoxy group is its ability to act as a hydrogen bond donor, which can enhance the binding affinity and selectivity of a molecule to its target protein. researchgate.net Furthermore, this group can modulate the lipophilicity of a compound, impacting its absorption, distribution, metabolism, and excretion (ADME) profile. Molecules with a difluoromethoxy group often exhibit dynamic lipophilicity, adapting to different environments. researchgate.net

The metabolic stability of the difluoromethoxy group is another significant advantage. Unlike a methoxy group, which can be susceptible to O-dealkylation, the -OCF₂H group is more resistant to metabolic breakdown. This increased stability can lead to a longer duration of action for a drug candidate. The difluoromethoxy group is present in several marketed drugs, such as the proton pump inhibitor Pantoprazole and the anti-inflammatory drug Roflumilast, highlighting its importance in successful drug design. researchgate.net

Overview of Research Trajectories for 2'-(Difluoromethoxy)acetophenone Analogues

The unique properties of the difluoromethoxyacetophenone scaffold have spurred research into the synthesis and application of its analogues. A significant area of investigation is the use of α-(difluoromethoxy)ketones, direct analogues of this compound, as versatile building blocks for the synthesis of nitrogen-containing heterocycles. researchgate.netresearchgate.net Research has demonstrated that these ketones can be converted into a variety of valuable heterocyclic systems, including pyrazoles, isoxazoles, and pyrimidines. researchgate.netresearchgate.net These heterocyclic motifs are prevalent in many biologically active compounds.

Another research trajectory involves the incorporation of the 2-(difluoromethoxy)phenyl moiety into more complex molecular architectures. For example, 2-difluoromethoxy-substituted estratriene sulfamates have been synthesized and evaluated for their potential as anticancer agents. nih.gov In these studies, the this compound core is part of a larger steroidal framework, and the research focuses on the anti-proliferative activity and inhibition of specific enzymes like steroid sulfatase. nih.gov The findings from this research indicate that the fluorinated bis-sulfamate analogue shows promising activity, sometimes greater than its non-fluorinated counterparts. nih.gov

Furthermore, the synthesis of other substituted analogues, such as 2,4-dibromo-3-difluoromethoxy acetophenone, has been reported in patent literature, suggesting its utility as an intermediate in the preparation of other specialized chemical entities. google.com These research efforts underscore the value of this compound and its derivatives as starting materials for creating novel molecules with potential applications in medicine and materials science.

Structure

3D Structure

特性

IUPAC Name |

1-[2-(difluoromethoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-6(12)7-4-2-3-5-8(7)13-9(10)11/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSIJRMUIVJNUGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366239 | |

| Record name | 1-[2-(Difluoromethoxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127842-55-1 | |

| Record name | 1-[2-(Difluoromethoxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-(Difluoromethoxy)acetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 2'-(Difluoromethoxy)acetophenone and Precursors

The construction of this compound relies on well-established organic reactions, tailored for the specific functionalities of the target molecule. Key to its synthesis is the formation of the aryl difluoromethyl ether linkage and the creation of the acetophenone (B1666503) structure.

Aryl difluoromethyl ethers are crucial precursors or intermediates in the synthesis of the title compound. The most common approach involves the O-difluoromethylation of the corresponding phenol (B47542) (2'-hydroxyacetophenone) or a precursor phenol. This transformation is achieved by generating the highly reactive difluorocarbene (:CF2) intermediate, which is then trapped by a phenolate (B1203915) anion. rsc.orgorgsyn.org Several reagents and conditions have been developed for this purpose.

One of the earliest methods involves the reaction of phenols with chlorodifluoromethane (B1668795) (HCF₂Cl) in the presence of a strong base like sodium hydroxide (B78521), often in a dioxane/water solvent system. acs.org Another well-established method is the thermal decarboxylation of sodium chlorodifluoroacetate, which serves as a convenient source of difluorocarbene. orgsyn.org More recent and often milder methods have been developed to avoid the use of gaseous or ozone-depleting reagents. rsc.orgnih.gov These include the use of bromo(difluoro)acetic acid or difluoromethyltriflate (HCF₂OTf), which can be prepared from non-ozone-depleting precursors. rsc.orgnih.govberkeley.edu

A comparative overview of common difluoromethylating agents for phenols is presented below.

| Reagent | Typical Conditions | Comments |

| Chlorodifluoromethane (HCF₂Cl) | NaOH, aq. Dioxane | An older, effective method using a gaseous reagent. acs.org |

| Sodium Chlorodifluoroacetate | Heat (e.g., 120 °C), Base, DMF/H₂O | Generates difluorocarbene via thermal decarboxylation; operationally simple. orgsyn.org |

| Bromo(difluoro)acetic Acid | K₂CO₃, DMF, Room Temp. | Inexpensive reagent, proceeds under mild conditions. rsc.org |

| Difluoromethyltriflate (HCF₂OTf) | KOH, MeCN, Room Temp. | Highly reactive reagent allowing for rapid reactions at room temperature. nih.gov |

| Diethyl (bromodifluoromethyl)phosphonate | KOH, MeCN/H₂O, Room Temp. | Used for the difluoromethylation of sterically hindered phenols. nih.gov |

The acetophenone core is typically constructed using the Friedel-Crafts acylation reaction. alfa-chemistry.combrainly.com This electrophilic aromatic substitution involves reacting an aromatic ring with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). alfa-chemistry.combritannica.com

In the context of this compound synthesis, two main strategies can be envisioned:

Acylation of a difluoromethoxy-substituted precursor: 1-(Difluoromethoxy)benzene can be subjected to Friedel-Crafts acylation to introduce the acetyl group, primarily at the para-position, but with some ortho-isomer formation.

Difluoromethylation of a hydroxyacetophenone: 2'-Hydroxyacetophenone (B8834) can be used as the starting material, where the acetyl group is already in place. The phenolic hydroxyl group is then converted to the difluoromethoxy group as described in section 2.1.1. A patent describes a similar process where 3-hydroxyacetophenone is first brominated and then difluoromethylated. google.com

The general conditions for a Friedel-Crafts acylation are summarized in the table below.

| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Typical Outcome |

| Benzene (B151609) | Acetyl Chloride | AlCl₃ | e.g., CS₂, Nitrobenzene | Forms acetophenone. brainly.combritannica.com |

| m-Fluoroanisole | Acetyl Chloride | AlCl₃ | Dichloroethane | Forms 2-fluoro-4-methoxyacetophenone, demonstrating acylation on a substituted benzene. google.com |

The introduction of the difluoromethoxy (OCF₂H) group is a key step that imparts unique properties to the molecule. As highlighted previously, this is almost exclusively achieved through the difluoromethylation of a corresponding phenol. rsc.org The core of this strategy is the generation of electrophilic difluorocarbene, which readily reacts with the nucleophilic phenolate anion formed under basic conditions. rsc.orgorgsyn.org

The choice of reagent can depend on factors like substrate compatibility, reaction scale, and desired conditions (e.g., temperature). While traditional methods using reagents like HCF₂Cl are effective, modern approaches favor liquid or solid reagents like bromo(difluoro)acetic acid and difluoromethyltriflate for their ease of handling and milder reaction conditions. rsc.orgacs.orgnih.gov For instance, the difluoromethylation of phenols using bromo(difluoro)acetic acid with potassium carbonate in DMF can proceed to high yields at room temperature. rsc.org Similarly, difluoromethyltriflate has been shown to be a highly efficient reagent for this transformation, reacting within minutes at ambient temperature. berkeley.edu

Mechanistic Investigations of Synthetic Transformations

Understanding the mechanisms behind the key bond-forming reactions is crucial for optimizing synthetic routes and expanding their scope.

The term "difluoromethylation" can encompass reactions involving electrophilic, nucleophilic, or radical species.

Electrophilic Difluoromethylation: In the context of forming aryl difluoromethyl ethers, the key reactive intermediate is the difluorocarbene (:CF₂). orgsyn.org This species is electrophilic and reacts with nucleophiles. Its stability, relative to other carbenes, is attributed to a "push-pull" electronic effect: the highly electronegative fluorine atoms inductively withdraw electron density from the carbene's filled σ orbital, while simultaneously donating electron density from their lone pairs into the carbene's empty p-orbital (π-backbonding). orgsyn.org This results in a singlet state carbene that preferentially reacts with electron-rich nucleophiles like phenoxides. orgsyn.org The generation of this electrophilic intermediate from various precursors (e.g., thermal decarboxylation of halodifluoroacetate salts) is the cornerstone of O-difluoromethylation of phenols. orgsyn.org

Nucleophilic Difluoromethylation: This strategy involves the transfer of a difluoromethyl anion (CF₂H⁻) or its synthetic equivalent to an electrophilic substrate. While less common for the synthesis of aryl ethers, it is a significant pathway for forming C-CF₂H bonds, particularly in the difluoromethylation of carbonyl compounds. acs.org For example, the phosphonium (B103445) salt [Ph₃P⁺CF₂H]Br⁻ (DFPB) acts as an effective nucleophilic difluoromethylating reagent for aldehydes and ketones. nih.gov Mechanistic studies suggest that this reaction does not proceed through a standard Wittig-type mechanism but rather via a direct transfer of the CF₂H group, a process driven by the high phosphorus-oxygen bond affinity. acs.orgnih.gov Another approach involves the deprotonation of Ar-CF₂H compounds using a strong base in the presence of a Lewis acid to generate a stabilized and reactive nucleophilic Ar-CF₂⁻ synthon. acs.org

Catalysis offers pathways to perform transformations under milder conditions with greater efficiency and selectivity.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. nih.gov It has been applied to the synthesis of difluoromethoxylated compounds. For example, an iridium-based photocatalyst was used in conjunction with bromo(difluoro)acetic acid for the O-difluoromethylation of phenols, although the substrate scope was noted to be narrow. rsc.org

Transition Metal Catalysis:

Nickel-Catalyzed Cross-Coupling: Efficient synthesis of related structures, such as aryldifluoromethyl aryl ethers, has been achieved via nickel-catalyzed Suzuki cross-coupling reactions. This method couples aryloxydifluoromethyl bromides with arylboronic acids, demonstrating a powerful C-C bond-forming strategy. springernature.com

Rhodium-Catalyzed Hydrogenation: While not a direct step in the primary synthesis of the title compound, catalytic reactions are relevant for transformations of the functional groups. For instance, the ketone moiety of acetophenone can be reduced via catalytic hydrogenation using chiral rhodium(I) complexes, a process that has been studied for asymmetric synthesis. researchgate.net

Iron-Catalyzed Reactions: Air-stable (cyclopentadienone)iron carbonyl complexes have been developed as catalysts for Oppenauer-type oxidations of alcohols. acs.org Such catalysts could be employed in synthetic routes that require the oxidation of a secondary alcohol to the ketone of the acetophenone core.

Analysis of Side Reactions and By-product Formation

The synthesis of this compound, typically achieved by the difluoromethylation of 2'-hydroxyacetophenone, is a process where the potential for side reactions and by-product formation necessitates careful control of reaction conditions. The primary reaction involves the generation of a difluorocarbene species that subsequently reacts with the phenolic hydroxyl group.

One common method for synthesizing aryl difluoromethyl ethers involves the use of diethyl [bromo(difluoro)methyl]phosphonate in the presence of a base like potassium hydroxide. chemicalbook.comnih.gov In this process, incomplete conversion is a primary concern, leading to the presence of unreacted 2'-hydroxyacetophenone in the final product mixture. Over-reaction or non-selective reactions on the aromatic ring are also possible, although generally less favored than O-alkylation of the phenol.

Another major synthetic route to acetophenones is the Friedel-Crafts acetylation of a corresponding benzene derivative. nih.gov While not the direct final step for this compound, this method is fundamental to creating the acetophenone skeleton. A significant challenge in Friedel-Crafts reactions is controlling the regioselectivity. The acylation of a substituted benzene ring can result in a mixture of ortho, meta, and para isomers, complicating the purification process. Polyacylation, where more than one acetyl group is added to the aromatic ring, can also occur, though it is less common due to the deactivating nature of the first acetyl group.

In syntheses starting from pre-existing acetophenones, such as the nitration of acetophenone to form m-nitroacetophenone, by-products like the ortho-nitro isomer are typically formed. google.comresearchgate.net The ratio of these isomers is highly dependent on reaction conditions such as temperature and the specific nitrating agent used. Subsequent reactions must then account for the presence of these isomeric impurities. For instance, in the synthesis of 2,4-dichloro-5-fluoro acetophenone, the process explicitly includes purification and enrichment steps to remove impurities and isolate the desired product, highlighting the prevalence of by-product formation. google.com

| Reaction Type | Intended Product | Potential Side-Products/Impurities | Reason for Formation |

|---|---|---|---|

| Difluoromethylation of 2'-Hydroxyacetophenone | This compound | Unreacted 2'-Hydroxyacetophenone | Incomplete reaction conversion. chemicalbook.comnih.gov |

| Friedel-Crafts Acylation | Substituted Acetophenone | Isomeric acylation products (ortho, para) | Lack of complete regioselectivity. nih.gov |

| Nitration of Acetophenone | m-Nitroacetophenone | o-Nitroacetophenone | Competitive formation of isomers. google.comresearchgate.net |

Innovative Approaches and Green Chemistry in Synthesis

Recent advancements in chemical synthesis have emphasized the development of more environmentally benign and efficient methodologies. These principles are applicable to the synthesis of this compound and its derivatives.

Development of Non-Ozone Depleting Difluorocarbene Precursors

The introduction of the difluoromethoxy group has historically relied on reagents like chlorodifluoromethane (CHClF2, Freon-22), which is an ozone-depleting substance (ODS). cas.cn Growing environmental concerns have spurred the development of non-ODS alternatives.

A significant breakthrough has been the use of 2-chloro-2,2-difluoroacetophenone (B1203941) as a difluorocarbene precursor. cas.cnnih.gov This compound can be synthesized from non-ODS starting materials, such as 2,2,2-trifluoroacetophenone, and reacts efficiently with various phenols in the presence of a base to yield aryl difluoromethyl ethers. This method provides an environmentally friendly alternative to processes based on Freon or Halons. cas.cnnih.gov

Other non-ODS reagents that have gained traction include organophosphorus compounds like diethyl [bromo(difluoro)methyl]phosphonate. chemicalbook.comnih.gov More recently, ethyl dibromofluoroacetate (EDBFA) and ethyl dichlorofluoroacetate (EDCFA) have been reported as inexpensive, bench-stable, and non-ozone depleting precursors for generating halofluorocarbenes, further expanding the toolkit for green difluoromethylation. researchgate.net

Chemoenzymatic Synthesis of Derivatives

The application of enzymes in organic synthesis offers high selectivity and mild reaction conditions, aligning with the principles of green chemistry. While the broader field of biocatalysis is expanding rapidly, specific literature detailing the chemoenzymatic synthesis of this compound or its direct derivatives is currently limited. The potential exists to use enzymes, for instance, in the stereoselective reduction of the ketone moiety to an alcohol, or in resolution processes to obtain enantiomerically pure derivatives. However, dedicated research in this specific area has yet to be extensively reported.

Continuous Flow Synthesis Methodologies

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages in safety, efficiency, reproducibility, and scalability over traditional batch processes. scielo.brgalchimia.com While a specific continuous flow synthesis for this compound has not been detailed in the reviewed literature, the methodologies have been successfully applied to the synthesis of various acetophenone derivatives.

For example, the nitration of acetophenone has been effectively carried out in continuous tubular reactors, allowing for excellent temperature control of the highly exothermic reaction and leading to a uniform output of the desired m-nitroacetophenone. google.comresearchgate.net Similarly, multi-step syntheses, such as the two-stage conversion of acetophenones to substituted pyrazoles, have been efficiently performed in flow, demonstrating the technology's capacity to handle complex reaction sequences. galchimia.com These examples strongly suggest that the synthesis of this compound, which involves steps like ether formation and potentially the initial construction of the acetophenone core, could be significantly optimized by adopting continuous flow methodologies.

Derivatization Strategies for Structural Modification

Alpha-Halogenation of the Acetophenone Moiety

The methyl group adjacent to the carbonyl in the acetophenone structure (the α-position) is a key site for functionalization. Alpha-halogenation is a fundamental transformation that introduces a halogen (Cl, Br, or I) at this position, creating a versatile intermediate for further synthesis. pressbooks.publibretexts.org

The reaction can proceed under either acidic or basic conditions, leading to different outcomes. pressbooks.pub

Acid-Catalyzed Halogenation : In the presence of an acid catalyst, acetophenones react with halogens to typically yield a mono-halogenated product. pressbooks.publibretexts.org The mechanism involves the rate-determining formation of an enol intermediate, which then acts as a nucleophile, attacking the electrophilic halogen. libretexts.orglibretexts.org The introduction of the first electron-withdrawing halogen atom deactivates the carbonyl group towards further protonation, thus disfavoring the formation of a second enol and subsequent polyhalogenation. pressbooks.pub The reaction rate is dependent on the ketone and acid concentrations but independent of the halogen concentration, supporting the enol formation as the slow step. libretexts.org

Base-Promoted Halogenation : Under basic conditions, the reaction proceeds via an enolate intermediate. The deprotonation of the α-carbon is the initial step. pressbooks.pub Unlike the acid-catalyzed pathway, the introduction of a halogen increases the acidity of the remaining α-hydrogens due to its inductive electron-withdrawing effect. This makes subsequent deprotonations and halogenations faster, often leading to polyhalogenated products if excess halogen is used. pressbooks.pub For methyl ketones like acetophenones, this can culminate in the haloform reaction, where the trihalomethyl group is cleaved to form a carboxylate and a haloform (e.g., chloroform, bromoform, or iodoform). aklectures.comyoutube.com

The resulting α-haloacetophenones are valuable synthetic precursors. For example, they can undergo dehydrobromination with a base to form α,β-unsaturated ketones, which are important building blocks in organic synthesis. libretexts.orglibretexts.org

| Condition | Catalyst/Promoter | Key Intermediate | Typical Product | Mechanism Highlight |

|---|---|---|---|---|

| Acidic | H+ (e.g., Acetic Acid) | Enol | Mono-α-halogenation pressbooks.publibretexts.org | Rate-determining enol formation; halogen is not in the rate law. libretexts.org |

| Basic | Base (e.g., OH-) | Enolate | Poly-α-halogenation / Haloform Reaction pressbooks.pub | Each successive halogenation is faster than the previous one. pressbooks.pub |

Aldol (B89426) Reactions and Condensations for Extended Architectures

The acetyl group of this compound provides a key reactive handle for carbon-carbon bond formation through aldol-type reactions. The acidic α-protons of the methyl group can be removed by a base to generate an enolate, which then acts as a nucleophile, attacking the carbonyl group of an aldehyde or another ketone. A particularly relevant and widely utilized variant is the Claisen-Schmidt condensation, which involves the reaction of an acetophenone with an aromatic aldehyde in the presence of a base, typically sodium hydroxide or potassium hydroxide, to yield α,β-unsaturated ketones, commonly known as chalcones. wikipedia.orgpearson.comnumberanalytics.comnih.gov

The general scheme for the Claisen-Schmidt condensation of this compound with various aromatic aldehydes is depicted below. This reaction proceeds by the formation of an enolate from this compound, which then attacks the carbonyl carbon of the aromatic aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration, often under the reaction conditions, to yield the thermodynamically stable conjugated chalcone (B49325).

General Reaction Scheme:

This compound + ArCHO --(Base)--> (E)-1-(2-(difluoromethoxy)phenyl)-3-arylprop-2-en-1-one

While specific experimental data for the Claisen-Schmidt condensation of this compound is not extensively documented in the readily available literature, the reaction is expected to proceed under standard conditions. The following table outlines plausible reaction parameters based on analogous transformations of other substituted acetophenones.

| Aldehyde Reactant | Base | Solvent | Reaction Time | Temperature | Expected Product |

| Benzaldehyde | NaOH | Ethanol (B145695) | 2-4 h | Room Temp. | (E)-1-(2-(Difluoromethoxy)phenyl)-3-phenylprop-2-en-1-one |

| 4-Chlorobenzaldehyde | KOH | Methanol (B129727) | 3-5 h | Room Temp. | (E)-3-(4-Chlorophenyl)-1-(2-(difluoromethoxy)phenyl)prop-2-en-1-one |

| 4-Methoxybenzaldehyde | NaOH | Ethanol | 2-4 h | Room Temp. | (E)-1-(2-(Difluoromethoxy)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |

| 4-Nitrobenzaldehyde | KOH | Methanol | 4-6 h | Room Temp. | (E)-1-(2-(Difluoromethoxy)phenyl)-3-(4-nitrophenyl)prop-2-en-1-one |

This table represents a general protocol for the Claisen-Schmidt condensation based on established methodologies for similar substrates. Actual yields and optimal conditions would require experimental validation.

Functional Group Interconversions of the Carbonyl and Aromatic Ring

The carbonyl group and the aromatic ring of this compound are amenable to a range of functional group interconversions, enabling the synthesis of a diverse array of derivatives.

Carbonyl Group Transformations:

The ketone functionality can be readily reduced to a secondary alcohol. A common and effective method for this transformation is the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol or ethanol. youtube.com This reaction proceeds via the nucleophilic addition of a hydride ion from the borohydride to the electrophilic carbonyl carbon. youtube.com A subsequent workup with a weak acid neutralizes the resulting alkoxide to afford the alcohol. blogspot.com

General Reaction Scheme for Reduction:

This compound --(NaBH₄, Methanol)--> 1-(2-(Difluoromethoxy)phenyl)ethanol

Another significant transformation of the carbonyl group is the Baeyer-Villiger oxidation, which converts ketones to esters. wikipedia.orgorganic-chemistry.org This reaction is typically carried out using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). nrochemistry.comlibretexts.org The migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of the reaction. In the case of this compound, the phenyl group has a higher migratory aptitude than the methyl group, leading to the formation of 2-(difluoromethoxy)phenyl acetate.

General Reaction Scheme for Baeyer-Villiger Oxidation:

This compound --(m-CPBA, CH₂Cl₂)--> 2-(Difluoromethoxy)phenyl acetate

Aromatic Ring Modifications:

The following table summarizes key functional group interconversions for this compound.

| Reaction Type | Reagent(s) | Product |

| Carbonyl Reduction | Sodium borohydride (NaBH₄), Methanol | 1-(2-(Difluoromethoxy)phenyl)ethanol |

| Baeyer-Villiger Oxidation | meta-Chloroperoxybenzoic acid (m-CPBA) | 2-(Difluoromethoxy)phenyl acetate |

| Aromatic Nitration | Nitric acid (HNO₃), Sulfuric acid (H₂SO₄) | Isomeric mixture of nitro-2'-(difluoromethoxy)acetophenones |

This table outlines expected products based on established chemical principles. The precise isomeric distribution for aromatic substitution would necessitate experimental determination.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a powerful tool for the unambiguous structural assignment of 2'-(Difluoromethoxy)acetophenone. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a comprehensive picture of the molecule's connectivity and spatial arrangement can be constructed.

The structural confirmation of this compound is achieved through the combined interpretation of ¹H, ¹³C, and ¹⁹F NMR spectra. Each spectrum provides unique and complementary information.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the acetyl methyl protons, and the methoxy (B1213986) proton. The aromatic region would display complex multiplets corresponding to the four protons on the benzene (B151609) ring. The acetyl group's methyl protons would appear as a sharp singlet, typically downfield around 2.6 ppm. rsc.org A key diagnostic signal is the proton of the difluoromethoxy group (-OCHF₂), which would present as a triplet due to coupling with the two equivalent fluorine atoms (²JHF).

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon environments. One would expect to see signals for the carbonyl carbon (C=O) at the most downfield position (typically ~197 ppm), followed by the aromatic carbons. scribd.com The carbon of the difluoromethoxy group would appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). The acetyl methyl carbon would be found in the upfield region of the spectrum. rsc.org

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. nih.gov For this compound, the two equivalent fluorine atoms of the -OCF₂H group would produce a single resonance. This signal would be split into a doublet due to coupling with the single proton of the methoxy group (²JHF). The chemical shift of this signal is characteristic of the difluoromethoxy environment. cas.cnnih.gov The observation of this doublet, with its corresponding coupling constant mirrored in the ¹H spectrum's triplet, provides unequivocal evidence for the -OCHF₂ moiety.

The following table summarizes the anticipated NMR spectral data for this compound, based on known data for analogous structures.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Coupling Constants (J) |

| ¹H | Acetyl (CH₃) | ~ 2.6 | Singlet (s) | - |

| Aromatic (Ar-H) | ~ 7.2 - 7.8 | Multiplet (m) | - | |

| Methoxy (OCHF₂) | ~ 6.6 | Triplet (t) | ²JHF ≈ 74 Hz cas.cn | |

| ¹³C | Acetyl (CH₃) | ~ 27 | Quartet (q) | - |

| Aromatic (Ar-C) | ~ 115 - 135 | Multiple signals | JCF couplings | |

| Carbonyl (C=O) | ~ 197 | Singlet (s) | - | |

| Methoxy (OC HF₂) | ~ 116 | Triplet (t) | ¹JCF ≈ 257 Hz cas.cn | |

| ¹⁹F | Difluoromethoxy (OCF₂) | ~ -80 | Doublet (d) | ²JHF ≈ 74 Hz cas.cn |

This is an interactive table. Click on the headers to sort the data.

The spatial proximity between the fluorine atoms of the difluoromethoxy group and the acetyl group's protons and carbons can be probed using through-space spin-spin couplings. These couplings, transmitted through space rather than through chemical bonds, are observed when two nuclei are constrained to be close to each other, typically at a distance less than the sum of their van der Waals radii. nih.govnih.gov

For this compound, the key conformational equilibrium involves rotation around the C(aryl)-C(carbonyl) bond, leading to s-trans and s-cis conformers. In the s-trans conformer, the acetyl group is oriented away from the difluoromethoxy substituent, while in the s-cis conformer, they are on the same side.

Studies on analogous 2'-fluoro-substituted acetophenone (B1666503) derivatives have shown that the observation of a significant five-bond coupling between the ortho-fluorine and the acetyl methyl protons (⁵JHF) is a clear indicator of a preferred s-trans conformation. nih.gov Similarly, a four-bond through-space coupling between the fluorine and the acetyl methyl carbon (⁴JCF) confirms this preference. nih.govnih.govresearchgate.net In the s-trans arrangement, the acetyl methyl group is brought into close proximity with the ortho substituent's fluorine atoms, allowing for this through-space interaction. The magnitude of these coupling constants often correlates with the internuclear distance. The strong electrostatic repulsion between the lone pairs of the fluorine atoms and the carbonyl oxygen likely destabilizes the s-cis conformer, making the s-trans form overwhelmingly preferred in solution. nih.govnih.gov

Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates of chemical exchange processes, such as conformational changes and rotations around single bonds. auremn.org.brnih.gov For this compound, DNMR could be employed to investigate the rotational barrier around the C(aryl)-O bond of the difluoromethoxy group.

The rotation of the -OCHF₂ group relative to the aromatic ring may be hindered. At low temperatures, this rotation could become slow on the NMR timescale, potentially leading to the observation of distinct signals for different rotamers or significant line broadening. As the temperature is increased, the rate of rotation increases, and the separate signals would coalesce into a single, time-averaged signal. researchgate.net

By analyzing the changes in the NMR lineshape over a range of temperatures (a technique known as variable-temperature NMR), it is possible to determine the rate constants for the rotational process. From these, the Gibbs free energy of activation (ΔG‡) for the rotation can be calculated. nih.gov For example, studies on related difluoroacetamides have determined rotational barriers around C-N bonds to be around 73 kJ/mol. nih.gov A similar investigation for this compound would provide quantitative data on the conformational flexibility of the difluoromethoxy substituent. nih.govrsc.org

Mass Spectrometry (MS) Techniques for Molecular and Fragment Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of a compound's elemental formula. Unlike low-resolution MS, which measures nominal (integer) masses, HRMS measures the "exact" mass with very high precision (typically to four or more decimal places). nih.govthermofisher.com This precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions (isobars).

The molecular formula for this compound is C₉H₈F₂O₂. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁹F = 18.998403, ¹⁶O = 15.994915), the calculated monoisotopic mass is 186.0492. An HRMS experiment that yields a measured mass matching this value to within a few parts per million (ppm) provides extremely strong evidence for the assigned elemental formula, C₉H₈F₂O₂.

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation pathways of a selected ion. nih.gov In an MS/MS experiment, a precursor ion (typically the molecular ion, M⁺•) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are then analyzed. This provides direct evidence for the structural fragments that make up the molecule.

The fragmentation of acetophenones upon electron ionization (EI) is well-characterized. The most prominent fragmentation pathway is the α-cleavage, involving the loss of one of the substituents on the carbonyl group. For acetophenone itself, the loss of the methyl group (•CH₃) to form the stable benzoyl cation ([C₆H₅CO]⁺, m/z 105) is the dominant process, often resulting in the base peak in the spectrum. msu.eduasdlib.orgnist.gov

For this compound (MW = 186), a similar pathway is expected. The primary fragmentation would be the loss of a methyl radical to form the 2-(difluoromethoxy)benzoyl cation. Further fragmentation of this cation could occur through the loss of carbon monoxide (CO) or rearrangements involving the difluoromethoxy group.

The table below outlines the predicted major fragments for this compound in an EI-MS experiment.

| m/z (Predicted) | Ion Structure | Description |

| 186 | [C₉H₈F₂O₂]⁺• | Molecular Ion (M⁺•) |

| 171 | [C₈H₅F₂O₂]⁺ | [M - CH₃]⁺; Loss of the acetyl methyl group (α-cleavage). Expected to be the base peak. |

| 143 | [C₇H₅F₂O]⁺ | [M - CH₃ - CO]⁺; Subsequent loss of carbon monoxide from the benzoyl cation. |

| 120 | [C₇H₅FO]⁺• | Potential fragment from rearrangement and loss of CHF₂ radical. |

| 43 | [CH₃CO]⁺ | Acylium ion; fragment from cleavage on the other side of the carbonyl. |

This is an interactive table. Click on the headers to sort the data.

Tandem MS experiments would confirm this proposed pathway by isolating the m/z 186 precursor ion and observing the formation of the m/z 171 product ion, and subsequently isolating m/z 171 to observe its fragmentation to m/z 143. core.ac.uk

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Characterization of Carbonyl and C-F Stretching Frequencies

The vibrational spectrum of this compound is distinguished by the characteristic stretching frequencies of its carbonyl (C=O) and difluoromethoxy (-OCF₂H) groups. The carbonyl group, due to its significant dipole moment, exhibits a strong and sharp absorption band in the IR spectrum. The exact position of this band is sensitive to the electronic environment. For acetophenone derivatives, the C=O stretch typically appears in the range of 1680-1700 cm⁻¹. The electron-withdrawing nature of the ortho-difluoromethoxy substituent can slightly influence this frequency.

The carbon-fluorine (C-F) bonds of the difluoromethoxy group are also strong absorbers in the infrared spectrum, typically appearing in the region of 1000-1200 cm⁻¹. The presence of two fluorine atoms on the same carbon atom will lead to symmetric and asymmetric stretching vibrations, resulting in multiple strong bands in this region. These C-F stretching frequencies are often well-defined and serve as a clear diagnostic marker for the presence of the difluoromethoxy group.

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretching | 1680 - 1700 |

| Difluoromethoxy (C-F) | Asymmetric & Symmetric Stretching | 1000 - 1200 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Aliphatic (C-H) | Stretching | 2850 - 3000 |

Identification of Aromatic and Aliphatic Vibrations

Beyond the prominent carbonyl and C-F signals, the IR and Raman spectra of this compound are rich with information about its aromatic and aliphatic components. The benzene ring gives rise to several characteristic vibrations. Aromatic C=C stretching vibrations are typically observed in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations produce weaker bands above 3000 cm⁻¹, generally in the 3000-3100 cm⁻¹ range. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern on the ring, can also be observed at lower frequencies (typically below 900 cm⁻¹).

The aliphatic methyl group (-CH₃) of the acetyl moiety also has distinct vibrational signatures. The symmetric and asymmetric C-H stretching vibrations of the methyl group are expected in the 2850-3000 cm⁻¹ region. Additionally, characteristic bending vibrations (scissoring and rocking) for the methyl group appear in the 1350-1470 cm⁻¹ range.

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide information about chemical bonds and functional groups, X-ray crystallography offers a definitive three-dimensional picture of the molecule's arrangement in the solid state. This technique is invaluable for understanding the precise molecular geometry, conformation, and the non-covalent interactions that govern the crystal packing.

Determination of Molecular Conformation and Packing in Crystalline Forms

Through single-crystal X-ray diffraction, the precise bond lengths, bond angles, and torsion angles of this compound can be determined. This would reveal the conformation of the difluoromethoxy group relative to the phenyl ring and the orientation of the acetyl group. It is expected that the acetyl group would be nearly coplanar with the aromatic ring to maximize conjugation, although steric hindrance from the ortho-substituent might cause some twisting.

The crystal packing, or the arrangement of molecules in the unit cell, would also be elucidated. This includes the determination of the crystal system, space group, and the dimensions of the unit cell. Such information is fundamental to understanding the material's physical properties, such as its melting point and solubility.

Analysis of Intermolecular Interactions

The solid-state structure of this compound would be stabilized by a network of intermolecular interactions. The difluoromethoxy group, with its electronegative fluorine atoms and the adjacent hydrogen, could potentially participate in weak C-H···F hydrogen bonds. The carbonyl oxygen is a strong hydrogen bond acceptor and could interact with acidic protons from neighboring molecules.

Furthermore, the aromatic ring allows for π-π stacking interactions, where the electron-rich π systems of adjacent phenyl rings align. The nature and geometry of these stacking interactions (e.g., parallel-displaced or T-shaped) would be revealed by crystallographic analysis. Understanding these subtle, non-covalent forces is key to predicting and controlling the self-assembly of the molecules in the crystalline state.

Chromatographic and Other Separation Techniques

Chromatographic methods are essential for the purification and analysis of organic compounds like this compound. The choice of technique depends on the scale and analytical requirements of the task.

For preparative purification on a laboratory scale, column chromatography is commonly employed. Given the moderate polarity of this compound, a silica (B1680970) gel stationary phase with a non-polar to moderately polar eluent system, such as a mixture of hexanes and ethyl acetate, would likely provide effective separation from non-polar impurities and more polar byproducts.

For analytical purposes, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice. In reversed-phase HPLC, a non-polar stationary phase (like C18) would be used with a polar mobile phase (such as acetonitrile (B52724)/water or methanol (B129727)/water). The retention time of this compound would be a characteristic identifier under specific conditions. Due to its volatility, GC is also a suitable technique for analyzing the purity of this compound. A capillary column with a non-polar or medium-polarity stationary phase would be used, and the compound would be detected by a flame ionization detector (FID) or a mass spectrometer (GC-MS).

Table 2: Summary of Chromatographic Techniques for this compound

| Technique | Stationary Phase (Example) | Mobile Phase/Carrier Gas (Example) | Detection Method |

|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Thin-Layer Chromatography (TLC) |

| HPLC (Reversed-Phase) | C18 | Acetonitrile/Water | UV-Vis (Diode Array Detector) |

| Gas Chromatography (GC) | DB-5 (or similar) | Helium | Flame Ionization (FID) or Mass Spectrometry (MS) |

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity Assessment

The determination of purity for this compound relies on high-resolution chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). These methods are adept at separating the main compound from any potential impurities, which may include starting materials, by-products, or degradation products.

Gas Chromatography (GC) is a primary choice for analyzing volatile and thermally stable compounds like this compound. When coupled with a Flame Ionization Detector (FID), GC provides a robust and sensitive method for quantification. For a more definitive identification of impurities, GC is often paired with a Mass Spectrometer (GC-MS), which offers structural information based on the mass-to-charge ratio of fragmented ions. researchgate.net The purity is typically assessed by calculating the peak area percentage of the main compound relative to the total area of all detected peaks.

A typical GC method for the purity assessment of an acetophenone derivative might involve a capillary column with a non-polar or medium-polarity stationary phase. The selection of the column is critical to achieve optimal separation of potential impurities.

Hypothetical GC-FID Purity Analysis Data for this compound

| Parameter | Value |

|---|---|

| Column | DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C (FID) |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium, 1.0 mL/min |

| Injection Volume | 1 µL |

| Sample Concentration | 1 mg/mL in Acetone |

| Retention Time | ~12.5 min |

| Purity (Area %) | >99.5% |

High-Performance Liquid Chromatography (HPLC) offers a versatile alternative, particularly for less volatile impurities or when derivatization for GC is not desirable. Reversed-phase HPLC with a C18 or C8 column is a common approach. nih.gov A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol is typically used in an isocratic or gradient elution mode to separate the compounds. Detection is commonly performed using a UV detector, set at a wavelength where this compound exhibits strong absorbance. google.com

Hypothetical HPLC-UV Purity Analysis Data for this compound

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 245 nm |

| Injection Volume | 10 µL |

| Sample Concentration | 0.5 mg/mL in Mobile Phase |

| Retention Time | ~5.8 min |

| Purity (Area %) | >99.5% |

Advanced Separation Techniques for Isomer Resolution

While this compound itself is not chiral, the introduction of a chiral center, for instance through reduction of the ketone, would result in a racemic mixture of enantiomers. The separation of such isomers is critical in pharmaceutical applications where different enantiomers can exhibit distinct pharmacological and toxicological profiles. Advanced separation techniques, particularly chiral chromatography, are employed for this purpose.

The most prevalent method for enantiomeric resolution is chiral High-Performance Liquid Chromatography (HPLC) . This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability and excellent resolving power for a wide range of compounds, including those containing fluorine. researchgate.netmdpi.comnih.govspringernature.comresearchgate.net The choice of the mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water) system, is crucial for achieving optimal separation.

Another powerful technique for chiral separations is Supercritical Fluid Chromatography (SFC) . SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. unige.ch It is often considered a "green" alternative to normal-phase HPLC due to the reduced use of organic solvents. shimadzu.com SFC can offer unique selectivity and high efficiency for the separation of enantiomers, especially for fluorinated compounds. researchgate.net Polysaccharide-based CSPs are also commonly used in SFC. fagg.be

Hypothetical Chiral HPLC Method for a Racemic Derivative of this compound

| Parameter | Value |

|---|---|

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane:Isopropanol (90:10 v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 245 nm |

| Retention Time (Enantiomer 1) | ~8.2 min |

| Retention Time (Enantiomer 2) | ~9.5 min |

| Resolution (Rs) | >1.5 |

The development of a successful chiral separation method often involves screening different CSPs and mobile phase compositions to find the optimal conditions for resolution.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a important method for predicting the electronic and structural properties of molecules. For 2'-(Difluoromethoxy)acetophenone, DFT calculations offer insights into its geometry, electronic distribution, and spectroscopic characteristics.

Prediction of Molecular Geometry and Electronic Properties

DFT calculations, often at the B3LYP/6-311G(d,p) level of theory, are used to optimize the molecular geometry of acetophenone (B1666503) derivatives. nih.gov These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, often showing good correlation with experimental data from X-ray crystallography. nih.gov For instance, in related substituted acetophenones, DFT calculations have accurately predicted the slight twisting of the acetyl group relative to the phenyl plane. nih.gov

The electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), are also elucidated through DFT. These calculations are fundamental in understanding the molecule's reactivity, with the molecular electrostatic potential map indicating likely sites for electrophilic and nucleophilic attack. researchgate.net

Calculation of Spectroscopic Parameters

Computational methods are also employed to predict various spectroscopic parameters. Theoretical calculations of vibrational frequencies (IR and Raman) are commonly performed using DFT. researchgate.net While there can be discrepancies between calculated and experimental values, scaling factors are often applied to improve the agreement. researchgate.net The potential energy distribution (PED) analysis is then used to assign the calculated vibrational modes to specific molecular motions. researchgate.net

Furthermore, time-dependent DFT (TD-DFT) can be utilized to predict electronic absorption wavelengths (UV-Vis spectra), providing insights into the electronic transitions within the molecule. researchgate.net

Investigation of Reaction Energetics and Transition States

DFT calculations are instrumental in studying the energetics of chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, researchers can determine reaction pathways and activation barriers. This information is crucial for understanding reaction mechanisms and predicting reaction outcomes. For example, in studies of related compounds, DFT has been used to understand rearrangement reactions by modeling the transition states involved. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Studies on Preferred Conformations of the Difluoromethoxy Group

The orientation of the difluoromethoxy group relative to the aromatic ring is a subject of interest. Conformational studies on similar fluorinated acetophenones have revealed a strong preference for the s-trans conformation, where the Cα-Hα bond is anti-periplanar to the C-F bond. nih.gov This preference is driven by the minimization of steric and electrostatic repulsion between the fluorine atoms and the carbonyl oxygen. nih.gov While X-ray crystallography can provide solid-state conformations, computational methods can explore the conformational landscape in different environments. nih.govnih.gov For example, in a related 2-difluoromethoxy substituted steroid, an X-ray study provided insight into the conformation of the fluorinated substituent. nih.gov

Simulation of Molecular Flexibility and Rotational Dynamics

Molecular dynamics (MD) simulations offer a powerful approach to study the flexibility and dynamic behavior of molecules over time. mdpi.com By simulating the motion of atoms based on a force field, MD can reveal how the molecule flexes, and how different parts of the molecule, such as the difluoromethoxy group, rotate. mdpi.comresearchgate.net These simulations can be performed in various environments, such as in a solvent or within a lipid bilayer, to understand how the surroundings affect the molecule's dynamics. mdpi.com For instance, MD simulations can be used to investigate the diffusion of small molecules and the internal motions of flexible side chains. mdpi.com

Table of Predicted Molecular Properties for a Substituted Acetophenone Derivative

| Parameter | Calculated Value |

| Dihedral Angle (C1-C6-C15-O5) | 8.35° |

| Dihedral Angle (C9-C10-N1-O4) | 0.32° |

| O1-C14-C7 Angle | 111.41° |

| Data derived from DFT calculations on a related nitrobenzoyloxy)acetophenone isomer. nih.gov |

In Silico Modeling of Molecular Interactions

In silico modeling encompasses a range of computational techniques used to simulate the interactions of a molecule with its environment, most notably with biological macromolecules like proteins. These methods are instrumental in drug discovery and materials science for predicting binding affinities, understanding mechanisms of action, and designing novel compounds with desired properties.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the binding site of a target protein.

As of the latest available research, specific molecular docking studies focusing exclusively on this compound against defined biological targets have not been published. Research in this area often involves screening libraries of compounds against specific proteins of interest. For instance, studies on other acetophenone derivatives have explored their potential as inhibitors of enzymes like enoyl-acyl carrier protein reductase (InhA), a target in Mycobacterium tuberculosis. nih.gov Similarly, computational studies on various fluorinated compounds have been conducted to understand their interactions with biological targets. For example, the introduction of a difluoromethoxy group can influence properties like lipophilicity and hydrogen bonding capacity, which are critical for molecular recognition. nih.gov

Future molecular docking simulations involving this compound would require the selection of a relevant biological target. The process would involve preparing the three-dimensional structures of both the ligand (this compound) and the protein, followed by the use of docking software to predict the most stable binding poses and calculate the corresponding binding energies.

Ligand-Protein Interaction Profiling (from a mechanistic perspective)

Ligand-protein interaction profiling aims to characterize the non-covalent interactions that stabilize the binding of a ligand to a protein. These interactions, which include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions, are fundamental to the specificity and affinity of molecular recognition.

Currently, there is no specific, publicly available research detailing the ligand-protein interaction profile of this compound from a mechanistic standpoint. Such a study would typically follow molecular docking simulations and often involves more advanced computational methods like molecular dynamics (MD) simulations. MD simulations can provide a dynamic view of the ligand-protein complex, revealing the stability of the interactions over time and the conformational changes that may occur upon binding.

A comprehensive ligand-protein interaction profile for this compound would involve identifying the key amino acid residues in a target protein that form stable interactions with the ligand. This information is crucial for understanding the basis of its potential biological activity and for guiding the rational design of more potent or selective analogs.

Reactivity Profiles and Mechanistic Chemical Investigations

Reactions of the Acetophenone (B1666503) Ketone Group

The ketone functional group in 2'-(difluoromethoxy)acetophenone is a versatile site for a variety of chemical transformations, including additions, condensations, reductions, and substitutions at the alpha-carbon.

The carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles. A prominent class of reactions are condensation reactions, such as the Claisen-Schmidt condensation, which involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction is a type of crossed aldol (B89426) condensation. wikipedia.orgmasterorganicchemistry.com

In a typical Claisen-Schmidt condensation, a ketone containing an α-hydrogen reacts with an aromatic aldehyde in the presence of a base or acid catalyst. taylorandfrancis.com For instance, the reaction of 2-methoxy-acetophenone with 3,5-dimethoxybenzaldehyde (B42067) under basic conditions in ethanol (B145695) yields a chalcone (B49325), (E)-3-(3',5'-dimethoxyphenyl)-1-(2'-methoxyphenyl)prop-2-en-1-one, in high yield. researchgate.net Given the structural similarity, this compound is expected to undergo similar base-catalyzed condensation reactions with various aromatic aldehydes. The reaction proceeds through the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. youtube.com Subsequent dehydration of the aldol addition product leads to the formation of a stable α,β-unsaturated ketone. masterorganicchemistry.comlibretexts.org

The general mechanism for the base-catalyzed aldol condensation involves three main steps:

Enolate Formation: A base abstracts an acidic α-hydrogen from the acetophenone to form a nucleophilic enolate ion. youtube.com

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aldehyde partner. masterorganicchemistry.com

Protonation and Dehydration: The resulting alkoxide is protonated to form a β-hydroxy ketone (an aldol), which then undergoes dehydration upon heating to form the final α,β-unsaturated ketone (chalcone). masterorganicchemistry.comyoutube.com

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Ref |

| Acetophenone Derivative (with α-hydrogens) | Aromatic Aldehyde (no α-hydrogens) | Base (e.g., NaOH) or Acid | α,β-Unsaturated Ketone (Chalcone) | wikipedia.orgtaylorandfrancis.comresearchgate.net |

| 2-Methoxyacetophenone | 3,5-Dimethoxybenzaldehyde | Base | (E)-3-(3',5'-dimethoxyphenyl)-1-(2'-methoxyphenyl)prop-2-en-1-one | researchgate.net |

The carbonyl group of this compound can be readily reduced to a secondary alcohol, 1-(2'-(difluoromethoxy)phenyl)ethanol. This transformation is a common method for the preparation of alcohols from ketones. researchgate.net

Standard laboratory reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. researchgate.net Sodium borohydride is a milder reagent, often preferred for its safety and ease of handling, and can be used in protic solvents like ethanol or water. researchgate.net Lithium aluminum hydride is a more powerful reducing agent capable of reducing a wider range of carbonyl compounds, but it reacts violently with protic solvents and requires anhydrous conditions, typically in solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup. masterorganicchemistry.com

The reduction mechanism involves the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. masterorganicchemistry.com This nucleophilic addition results in the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, either from the solvent system (for NaBH₄) or during the aqueous workup (for LiAlH₄), yields the final alcohol product. masterorganicchemistry.com

| Ketone | Reducing Agent | Product | Solvent | Ref |

| Aldehydes/Ketones | Sodium Borohydride (NaBH₄) | Primary/Secondary Alcohols | Water, Ethanol | researchgate.net |

| Aldehydes/Ketones | Lithium Aluminum Hydride (LiAlH₄) | Primary/Secondary Alcohols | Diethyl ether, THF (anhydrous) | masterorganicchemistry.comresearchgate.net |

| Acetophenone | Sodium Borohydride (NaBH₄) | 1-Phenylethanol | Ethanol/Water | digitellinc.com |

The carbon atom adjacent to the carbonyl group (the α-carbon) in this compound possesses acidic protons that can be removed by a base to form a nucleophilic enolate ion. libretexts.orgpressbooks.pub This enolate is a key intermediate in a variety of α-substitution reactions, which allow for the formation of new carbon-carbon or carbon-halogen bonds. acs.org

Alkylation: Enolates can react with alkyl halides in an Sₙ2 reaction to form α-alkylated ketones. organicchemistrytutor.comlibretexts.org To achieve complete conversion to the enolate and prevent side reactions like aldol condensation, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is typically used in an aprotic solvent like THF. libretexts.orgyoutube.com The resulting enolate then attacks the alkyl halide, displacing the halide and forming a new C-C bond at the α-position. organicchemistrytutor.com For example, acetophenone can be treated with LDA to form its enolate, which then reacts with allyl bromide to yield the α-allylated product. organicchemistrytutor.com Due to the Sₙ2 nature of the reaction, primary and benzylic halides are the most effective electrophiles. organicchemistrytutor.comyoutube.com

Halogenation: Aldehydes and ketones can undergo halogenation at the α-position in the presence of an acid catalyst and a halogen (Cl₂, Br₂, or I₂). libretexts.orglibretexts.org The reaction proceeds through an enol intermediate. pressbooks.publibretexts.org The acid catalyzes the formation of the enol, which is the rate-determining step. libretexts.org The electron-rich double bond of the enol then acts as a nucleophile and attacks the electrophilic halogen. libretexts.org For unsymmetrical ketones, halogenation typically occurs at the more substituted α-carbon due to the preferential formation of the more stable, more substituted enol. libretexts.org In the case of this compound, acid-catalyzed bromination would be expected to yield 2-bromo-1-(2'-(difluoromethoxy)phenyl)ethan-1-one. Under basic conditions, polyhalogenation often occurs because the introduction of the first electron-withdrawing halogen atom increases the acidity of the remaining α-protons, making subsequent substitutions faster. pressbooks.pubyoutube.com

| Reaction Type | Substrate | Reagents | Intermediate | Product | Ref |

| Alkylation | Ketone (e.g., Acetophenone) | 1. Strong Base (LDA) 2. Alkyl Halide (R-X) | Enolate | α-Alkylated Ketone | libretexts.orgorganicchemistrytutor.comyoutube.com |

| Acid-Catalyzed Halogenation | Ketone (e.g., Acetophenone) | H⁺, X₂ (X=Cl, Br, I) | Enol | α-Monohalogenated Ketone | pressbooks.publibretexts.orglibretexts.org |

| Base-Promoted Halogenation | Ketone (e.g., Acetophenone) | Base, excess X₂ | Enolate | α-Polyhalogenated Ketone | pressbooks.pubyoutube.comyoutube.com |

Reactivity of the Difluoromethoxy Moiety

The difluoromethoxy (-OCF₂H) group is a key structural motif that significantly influences the properties of the molecule. It is generally considered a metabolically stable bioisostere for other functional groups like methoxy (B1213986) or hydroxyl groups. nih.govmdpi.com

The difluoromethoxy group is often incorporated into drug candidates to enhance metabolic stability. mdpi.com This stability is attributed to the high strength of the C-F bonds. mdpi.com However, the stability can be context-dependent. A study on 2-difluoromethoxy-substituted estratriene derivatives revealed that the 2-OCF₂H group can render the molecule more susceptible to hydrolysis compared to its 2-methoxy analog. nih.gov In the presence of water, the 2-difluoromethoxy-3-sulfamoyloxy derivative hydrolyzed significantly faster than the corresponding 2-methoxy compound. nih.gov This suggests that the strong electron-withdrawing effect of the difluoromethoxy group, possibly coupled with neighboring group participation, can facilitate the cleavage of adjacent functionalities.

Bacterial degradation of certain aryl ethers proceeds via oxidation at the α-carbon of the ether linkage. researchgate.net While this has been observed for compounds like dibenzyl ether, the high stability of the C-F bonds in the difluoromethoxy group makes a similar oxidative degradation pathway less likely under typical biological conditions.

| Compound Comparison | Condition | Observation | Half-life (T₁/₂) | Ref |

| 2-Difluoromethoxy-3-sulfamoyloxyestratriene | Wet DMSO-d₆, 30 days | 92% hydrolysis | ~10 days | nih.gov |

| 2-Methoxy-3-sulfamoyloxyestratriene (STX140) | Wet DMSO-d₆, 30 days | 31% hydrolysis | ~60-80 days | nih.gov |

Further Fluorination: The conversion of a difluoromethoxy group (-OCF₂H) to a trifluoromethoxy group (-OCF₃) is challenging. Attempts to introduce a third fluorine atom often require harsh reaction conditions that may not be compatible with complex molecules. nih.gov Electrophilic fluorination, which uses reagents like Selectfluor®, is a common strategy for introducing fluorine. mdpi.comwikipedia.org However, these reactions typically target electron-rich centers, and the electron-deficient nature of the carbon in the -OCF₂H group makes direct electrophilic attack difficult.

Defluorination and C-H Reactivity: While the C-F bond is strong, reactions involving the C-H bond of the difluoromethoxy group are known. The proton on the difluoromethyl group can be abstracted by a strong base. The combination of a Brønsted superbase and a weak Lewis acid can deprotonate Ar-CF₂H compounds, creating reactive Ar-CF₂⁻ synthons. nih.govacs.org These nucleophilic intermediates can then react with a variety of electrophiles, enabling the construction of new C-C bonds at the difluoromethylene position. acs.org This "masked nucleophile" approach highlights the potential for the difluoromethoxy group to participate in reactions beyond simply being a stable substituent. nih.govacs.org

Additionally, C-F bond activation and subsequent defluorination of hydrofluorocarbons (HFCs) have been achieved using potent main group reducing agents, such as those containing Mg-Mg bonds. rsc.org While this demonstrates the possibility of C-F bond cleavage, such reactions require highly reactive and specialized reagents and are not typical transformations for aryl difluoromethyl ethers under standard laboratory conditions.

Aromatic Ring Functionalization

The reactivity of the aromatic ring in this compound is governed by the electronic properties of its two substituents: the acetyl group (-COCH₃) and the difluoromethoxy group (-OCHF₂). Both are electron-withdrawing groups, which significantly influences the molecule's behavior in aromatic substitution reactions.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. fiveable.mepitt.edu The rate and regioselectivity of this reaction are dictated by the substituents already present on the ring. latech.edu

The acetyl group is a moderately deactivating group due to its electron-withdrawing resonance and inductive effects. libretexts.org It directs incoming electrophiles to the meta position. libretexts.orgyoutube.comncert.nic.in This is because the carbocation intermediates (sigma complexes) formed during ortho and para attack are significantly destabilized by the adjacent partial positive charge on the carbonyl carbon. libretexts.org The meta intermediate is the least destabilized and therefore forms faster. libretexts.org

The difluoromethoxy group is also deactivating. While alkoxy groups are typically activating ortho, para directors, the replacement of hydrogens with highly electronegative fluorine atoms reverses this effect. The strong inductive electron withdrawal by the two fluorine atoms outweighs the resonance donation from the oxygen lone pair. mdpi.comyoutube.com Halogens and polyhaloalkyl groups are known to deactivate aromatic rings. libretexts.orgyoutube.com Despite being deactivating, groups with an oxygen or nitrogen atom attached to the ring (like halogens) are typically ortho, para directors because the lone pairs can stabilize the sigma complex through resonance. youtube.com

Table 1: Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence | Favored Positions for Attack |

| Acetyl (-COCH₃) | C-1' | Deactivating | meta-director | C-3', C-5' |

| Difluoromethoxy (-OCHF₂) | C-2' | Deactivating | ortho, para-director | C-3', C-5' |

Nucleophilic aromatic substitution (SₙAr) is a reaction pathway for aromatic rings that are electron-deficient. libretexts.org This reaction typically requires two features on the aromatic ring: a good leaving group (often a halide) and at least one strong electron-withdrawing group positioned ortho or para to the leaving group. youtube.comlibretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.org

The parent compound, this compound, does not have a suitable leaving group to undergo SₙAr. However, its derivatives can be viable substrates. For instance, a derivative with a halogen, such as chlorine, at the C-4' position would be a strong candidate for SₙAr.

In a hypothetical 4'-chloro-2'-(difluoromethoxy)acetophenone, the acetyl group is para to the chlorine leaving group, and the difluoromethoxy group is meta to it. The powerful electron-withdrawing nature of the acetyl group would effectively stabilize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at C-4'. libretexts.org The reaction rate in SₙAr is also influenced by the electronegativity of the leaving group, with fluoride (B91410) often being a surprisingly effective leaving group despite its low leaving group ability in other reactions like Sₙ2. libretexts.orgyoutube.com This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive withdrawal of a highly electronegative substituent like fluorine, making the carbon it's attached to more electrophilic. youtube.comyoutube.com Modern methods using organic photoredox catalysis have also been developed to facilitate the nucleophilic defluorination of unactivated fluoroarenes. nih.gov

Table 2: Potential for Nucleophilic Aromatic Substitution in a Derivative

| Derivative | Leaving Group | Position of EWGs Relative to LG | Suitability for SₙAr |

| 4'-Chloro-2'-(difluoromethoxy)acetophenone | Chlorine at C-4' | Acetyl group (para)Difluoromethoxy group (meta) | High. The para-acetyl group strongly stabilizes the anionic intermediate. |

Catalysis and Reaction Optimization

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Aryl halides and triflates are common substrates for these reactions. While there is limited direct literature on this compound as a substrate, its halogenated derivatives would be excellent candidates for such transformations.

For example, a bromo-substituted derivative like 4'-bromo-2'-(difluoromethoxy)acetophenone could participate in a variety of well-established cross-coupling reactions:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst to form a new C-C bond.

Heck Coupling: Reaction with an alkene under palladium catalysis.

Buchwald-Hartwig Amination: Reaction with an amine using a palladium catalyst to form a C-N bond.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne.

The electronic nature of the acetyl and difluoromethoxy substituents would influence the reactivity of the aryl bromide. The electron-withdrawing character of these groups would likely make the oxidative addition of the palladium catalyst into the carbon-bromine bond more favorable, potentially allowing the reaction to proceed under milder conditions. Research has also explored the palladium-catalyzed α-arylation of related compounds like α,α-difluoroacetophenone with phenol (B47542) derivatives, highlighting the utility of metal catalysis in functionalizing fluorinated ketones. escholarship.org

The ketone moiety of this compound is a prochiral center, making it an ideal target for stereoselective reactions, particularly asymmetric reduction to form a chiral secondary alcohol. Chiral alcohols are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. mdpi.com

The asymmetric hydrogenation of prochiral ketones is a well-studied transformation, often employing chiral transition metal catalysts or enzymes. mdpi.com Studies on the asymmetric reduction of acetophenone and its analogues have demonstrated high enantioselectivity using various methods. nih.gov For example, immobilized Rhodotorula glutinis cells have been used for the asymmetric reduction of acetophenone analogues, yielding the corresponding (S)-alcohols with high enantiopurity (>99% ee). nih.gov

Chemical methods are also highly effective. The Corey-Bakshi-Shibata (CBS) reduction, which uses an oxazaborolidine catalyst and a borane (B79455) source, is a prominent method for the enantioselective reduction of ketones. lookchem.com Research on the closely related substrate, 2'-fluoroacetophenone, has shown that this method can generate the corresponding chiral alcohol in high enantiomeric excess (97.8% ee). lookchem.com This provides a strong precedent that this compound can also be reduced to its corresponding chiral alcohol with high stereocontrol using similar catalytic systems.

Table 3: Precedent for Asymmetric Reduction of 2'-Fluoroacetophenone (A Model for this compound)

| Substrate | Catalytic System | Reductant | Enantiomeric Excess (ee) | Reference |

| 2'-Fluoroacetophenone | (S)-α,α-diphenyl-2-pyrrolidinemethanol / B-H | Borane-diethylaniline (DEANB) | 97.8% | lookchem.com |

Applications in Advanced Organic Synthesis and Materials Science Research

Building Block in Complex Molecule Synthesis